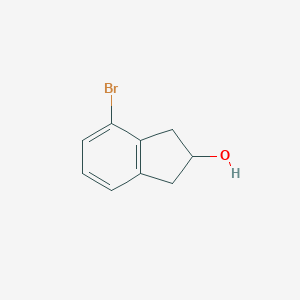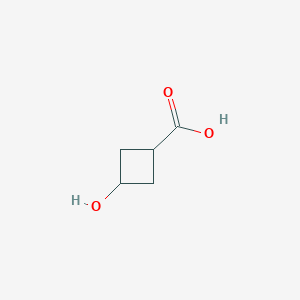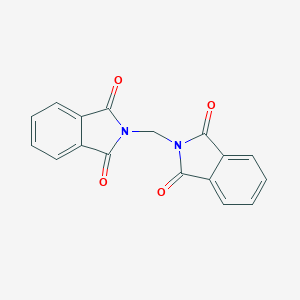
3-(甲酰氨基)-3-苯基丙酸
描述
3-(Formylamino)-3-phenylpropanoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a phenyl ring
科学研究应用
3-(Formylamino)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Formylamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the formylation of an amino acid derivative. For instance, starting with 3-phenylpropanoic acid, the amino group can be introduced via a reductive amination process, followed by formylation using formic acid or formic anhydride under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of 3-(Formylamino)-3-phenylpropanoic acid may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(Formylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-(Carboxyamino)-3-phenylpropanoic acid.
Reduction: 3-(Amino)-3-phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 3-(Formylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(Amino)-3-phenylpropanoic acid: Lacks the formyl group, which may affect its reactivity and binding properties.
3-(Carboxyamino)-3-phenylpropanoic acid: Contains an additional carboxylic acid group, altering its solubility and acidity.
Uniqueness
3-(Formylamino)-3-phenylpropanoic acid is unique due to the presence of both a formyl group and a phenyl ring, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-formamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPDHZTKQFWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564451 | |
| Record name | 3-Formamido-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126575-05-1 | |
| Record name | 3-Formamido-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)

![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)
